molecular formula C18H14N2O5 B2790233 Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate CAS No. 477295-15-1

Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate

Cat. No.: B2790233
CAS No.: 477295-15-1
M. Wt: 338.319
InChI Key: CEVRRKKEECWCBU-UHFFFAOYSA-N
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Description

Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate is a heterocyclic aromatic compound featuring a benzofuran core substituted with carbamoyl groups and a methyl benzoate moiety. Its structure combines a benzofuran ring (a fused furan and benzene system) with dual carbamoyl (–CONH₂) functionalities and an ester group (–COOCH₃).

Properties

IUPAC Name

methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-18(23)11-8-6-10(7-9-11)17(22)20-14-12-4-2-3-5-13(12)25-15(14)16(19)21/h2-9H,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVRRKKEECWCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is known for its high yield and fewer side reactions . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the proper formation of the benzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate has shown immense potential in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate exerts its effects involves its interaction with specific molecular targets. The benzofuran ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound can be compared to structurally related esters and benzofuran derivatives. A notable example from the literature is Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (Compound 42, as described in ). Below is a detailed comparison:

Property Methyl 4-[(2-Carbamoyl-1-Benzofuran-3-yl)Carbamoyl]Benzoate Methyl (E)-4-((1-Ethoxy-1-Oxo-4-Phenylbut-3-En-2-yl)Carbamoyl)Benzoate (42)
Core Structure Benzofuran (oxygen-containing heterocycle) Phenylbutenyl chain (alkene-linked aromatic system)
Functional Groups Two carbamoyl groups, methyl ester Carbamoyl, ethyl ester, alkene, phenyl
Synthetic Yield Not reported 75% (via standard coupling reaction)
Key NMR Shifts (1H) Not available δ 8.13 (d, J = 8.1 Hz), 7.92 (d, J = 8.2 Hz), 6.56 (d, J = 15.9 Hz)
Potential Reactivity Enhanced π-stacking (benzofuran), H-bonding (carbamoyl) Alkene-based conjugation, ester hydrolysis susceptibility

Structural and Functional Insights

Benzofuran vs. Phenylbutenyl Core :

  • The benzofuran system in the target compound introduces rigidity and planar aromaticity, which may enhance π-π interactions in solid-state packing or receptor binding compared to the flexible phenylbutenyl chain in Compound 42 .
  • The oxygen atom in benzofuran could improve solubility in polar solvents relative to the purely hydrocarbon-based phenylbutenyl group.

Carbamoyl vs. Ethyl Ester Functionality :

  • Both compounds feature carbamoyl groups, enabling hydrogen bonding. However, the ethyl ester in Compound 42 introduces hydrolytic lability under basic conditions, whereas the methyl ester in the target compound may exhibit slower hydrolysis kinetics.

Synthetic Accessibility :

  • Compound 42 was synthesized via a coupling reaction between a pivaloyloxy-protected intermediate and (E)-(2-bromovinyl)benzene, achieving 75% yield after chromatography . The target compound’s synthesis would likely require benzofuran ring formation (e.g., via cyclization of o-hydroxyaryl ketones) prior to carbamoylation, a step that may reduce overall yield.

Biological Activity

Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate is a complex organic compound with significant potential in various biological applications. Its structure, characterized by a benzofuran ring and carbamoyl groups, suggests diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C18H14N2O5
  • Molecular Weight : 338.3142 g/mol
  • CAS Number : 477295-15-1
  • InChI : InChI=1S/C18H14N2O5/c1-24-18(23)11-8-6-10(7-9-11)17(22)20-14-12-4-2-3-5-13(12)25-15(14)16(19)21/h2-9H,1H3,(H2,19,21)(H,20,22)

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The benzofuran moiety allows for binding to various biological molecules, potentially modulating their activity. This interaction can lead to the inhibition or activation of critical biological pathways, which is crucial in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans200 µg/mL

These results suggest that the compound could be developed as an antimicrobial agent targeting both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary findings indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF7 (breast cancer)20 µM
A549 (lung cancer)25 µM

These findings highlight its potential as a lead compound for developing new anticancer therapies.

Study on Antimicrobial Activity

A study conducted by Pandeeti et al. evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results demonstrated significant inhibition of bacterial growth at concentrations lower than those required for many existing antibiotics, suggesting a promising alternative for treating resistant infections .

Investigation into Anticancer Mechanisms

Research published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and inhibits cell proliferation markers, indicating its potential role as an anticancer agent. Further investigations are needed to fully understand its mechanism and optimize its therapeutic efficacy .

Q & A

Q. What are the recommended synthetic strategies for Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate?

Synthesis typically involves multi-step routes, including:

  • Benzofuran Core Construction : A cascade [3,3]-sigmatropic rearrangement and aromatization strategy can generate the benzofuran scaffold (e.g., using NaH/THF for deprotonation and cyclization) .
  • Carbamoyl Linkage Formation : Reacting activated esters (e.g., 4-aminobenzoate derivatives) with isocyanates or carbamoyl chlorides under anhydrous conditions .
  • Esterification : Final esterification steps often employ methanol/H<sup>+</sup> or DCC/DMAP coupling to install the methyl benzoate group .
    Key Considerations : Optimize reaction temperatures and solvent polarity to prevent premature cyclization or side reactions.

Q. How can the compound’s structure be confirmed using spectroscopic methods?

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for benzofuran and benzoate), methyl ester (δ ~3.9 ppm, singlet), and carbamoyl NH signals (δ ~8–10 ppm, broad) .
    • <sup>13</sup>C NMR : Confirm carbonyl groups (ester: ~165–170 ppm; carbamoyl: ~155–160 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) with <5 ppm mass accuracy .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks in single crystals .

Q. What safety protocols are critical during experimental handling?

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

  • Dose-Response Analysis : Perform IC50/EC50 assays in triplicate to rule out false positives/negatives.
  • Structural Confirmation : Re-analyze compound purity via HPLC (C18 column, MeCN/H2O gradient) to ensure batch consistency .
  • Target Specificity : Use knockout cell lines or competitive binding assays to validate interactions with proposed biological targets (e.g., enzymes, receptors) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite can map binding modes to targets like kinases or GPCRs .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and bioavailability .

Q. How does the carbamoyl-benzofuran moiety influence structure-activity relationships (SAR)?

  • Hydrogen Bonding : The carbamoyl group enhances binding to polar residues (e.g., Ser/Thr in kinases) via NH and carbonyl interactions .
  • Steric Effects : Substituents on the benzofuran ring (e.g., methyl vs. methoxy) modulate steric hindrance and conformational flexibility .
  • Electron Withdrawal/Donation : Fluorine or trifluoromethyl groups on the benzoate ring can alter electron density, affecting target affinity .

Q. What strategies resolve low crystallinity in X-ray diffraction studies?

  • Co-crystallization : Add small molecules (e.g., DMSO) to stabilize crystal lattices .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes larger crystal growth .
  • Alternative Solvents : Test low-polarity solvents (e.g., hexane/EtOAc) to reduce solubility and induce crystallization .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks

Technique Critical Peaks/Features Interpretation
<sup>1</sup>H NMR δ 3.9 ppm (s, 3H)Methyl ester protons
IR ~1700 cm<sup>-1</sup> (C=O stretch)Ester/carbamoyl carbonyls
HRMS m/z 369.4000 [M+H]<sup>+</sup>Molecular ion confirmation

Q. Table 2. Synthetic Yield Optimization

Step Reagents/Conditions Yield Range
Benzofuran formationNaH/THF, 0°C → RT60–75%
Carbamoyl couplingDCC/DMAP, CH2Cl245–65%
EsterificationMeOH/H2SO4, reflux80–90%

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